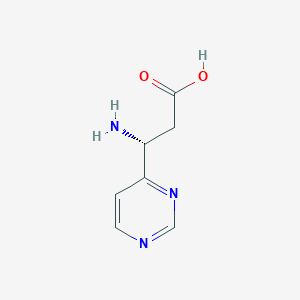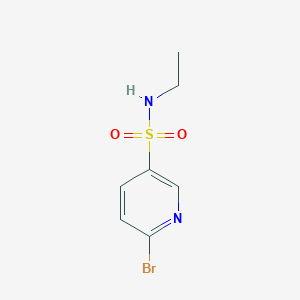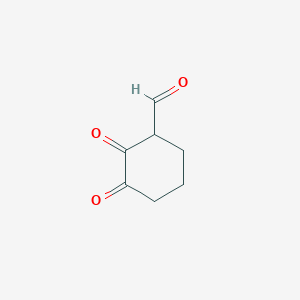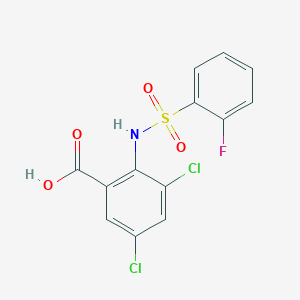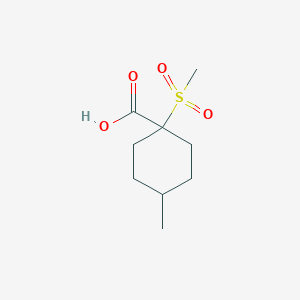
1-Methanesulfonyl-4-methylcyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methanesulfonyl-4-methylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common route involves the reaction of 4-methylcyclohexanecarboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves high-pressure catalytic reactions. For example, the carbonylation of hydrocarbons and alcohols using cationic metal carbonyl catalysts can be employed. This method is advantageous due to its relatively mild reaction conditions and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methanesulfonyl-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methanesulfonyl-4-methylcyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals
Wirkmechanismus
The mechanism of action of 1-Methanesulfonyl-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1-cyclohexanecarboxylic acid: A structural analog with similar chemical properties but different applications.
4-Methyl-1-cyclohexanecarboxylic acid: Another related compound with distinct reactivity and uses.
Uniqueness
1-Methanesulfonyl-4-methylcyclohexane-1-carboxylic acid is unique due to its methanesulfonyl group, which imparts specific reactivity and stability.
Eigenschaften
Molekularformel |
C9H16O4S |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
4-methyl-1-methylsulfonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O4S/c1-7-3-5-9(6-4-7,8(10)11)14(2,12)13/h7H,3-6H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
CTTMOINNHKVCGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(C(=O)O)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




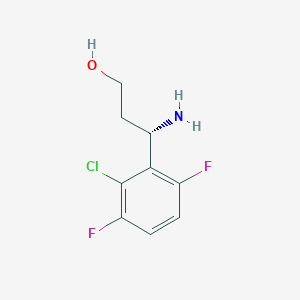
![1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13307087.png)
![6-[(But-3-yn-2-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13307092.png)

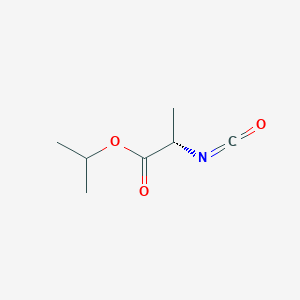
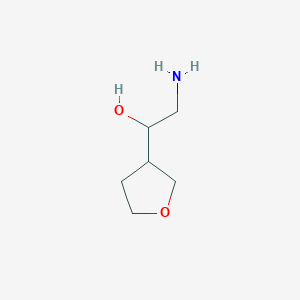
![1-[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13307106.png)
